molecular formula C26H23N3O B2671046 N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide CAS No. 2034479-36-0

N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide

Cat. No.: B2671046
CAS No.: 2034479-36-0
M. Wt: 393.49
InChI Key: DINPKHYNXFSATM-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide is a complex organic compound that features a bipyridine moiety linked to a diphenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide typically involves the coupling of a bipyridine derivative with a diphenylpropanamide precursor. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The reaction conditions often require the presence of a palladium catalyst, a base, and an appropriate solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bipyridine or diphenylpropanamide moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety may yield bipyridinium salts, while reduction can lead to the formation of bipyridine derivatives with altered electronic properties.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide involves its interaction with molecular targets through coordination bonds. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide is unique due to its specific structural features that combine the bipyridine moiety with a diphenylpropanamide group. This combination allows for unique electronic and steric properties, making it suitable for specialized applications in catalysis, materials science, and biological research.

Properties

IUPAC Name

3,3-diphenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c30-26(16-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-18-20-13-14-25(28-17-20)23-12-7-15-27-19-23/h1-15,17,19,24H,16,18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINPKHYNXFSATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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